molecular formula C5H7N3O8 B8418095 Glycidyl trinitroethyl ether

Glycidyl trinitroethyl ether

Cat. No.: B8418095
M. Wt: 237.12 g/mol
InChI Key: MMJWYNPRVKEOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl trinitroethyl ether is a useful research compound. Its molecular formula is C5H7N3O8 and its molecular weight is 237.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H7N3O8

Molecular Weight

237.12 g/mol

IUPAC Name

2-(2,2,2-trinitroethoxymethyl)oxirane

InChI

InChI=1S/C5H7N3O8/c9-6(10)5(7(11)12,8(13)14)3-15-1-4-2-16-4/h4H,1-3H2

InChI Key

MMJWYNPRVKEOGV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of allyl trinitroethyl ether (111 g, 502 mmol) in chloroform (100 ml) was added to the mechanically stirred mixture of m-chloroperoxybenzoic acid (102 g, 590 mmol) and chloroform (450 ml). The mixture was refluxed at 70° C. for 6 h under nitrogen. The mixture was cooled with an ice bath for 30 min and filtered. The filtrate was concentrated and additional precipitate was filtered out. The filtrate was diluted with methylene chloride, washed with 10% sodium thiosulfate, saturated sodium bicarbonate, water and dried. Solvent was removed under vacuum. The golden yellow liquid residue (109 g) was chromatographed in portions using silica gel and methylene chloride to give 72 g (60% yield) of glycidyl trinitroethyl ether: 1HNMR (CDCl3) 2.64 (d of d, 1H), 2.87 (t, 1H), 3.22 (m, 1H), 3.53 (d of d, 1H), 4.15 (d of d, 1H), 4.85 (AB quartet, 2H) ppm; IR (neat): 3067 (w), 3006 (m), 2932 (m), 1591 (br, vs), 1454 (m), 1340 (m), 1305 (s), 1254 (m), 1161 (m), 1138 (s), 1082 (m), 1032 (w), 988 (w), 945 (w), 900 (m), 880 (m), 855 (m), 804 (s), 782 (m) cm−1.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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